molecular formula C16H12Cl2N2O B2563560 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 303996-82-9

2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2563560
CAS No.: 303996-82-9
M. Wt: 319.19
InChI Key: ZUYRUNKZVZVHHE-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of two chlorophenyl groups and a methyl group attached to a pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolone ring. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Methylation: The final step involves the methylation of the pyrazolone ring using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazolone derivatives.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols, leading to the formation of substituted pyrazolone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted and functionalized pyrazolone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It has shown promise in the development of new therapeutic agents for treating various diseases.

    Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
  • 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one
  • 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3-chlorophenyl and 4-chlorophenyl groups, along with a methyl group, provides a distinct steric and electronic environment that can affect its interaction with molecular targets and its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-10-15(11-5-7-12(17)8-6-11)16(21)20(19-10)14-4-2-3-13(18)9-14/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYRUNKZVZVHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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